molecular formula C6H11Li B14584588 lithium;3-methylpent-2-ene CAS No. 61107-38-8

lithium;3-methylpent-2-ene

Cat. No.: B14584588
CAS No.: 61107-38-8
M. Wt: 90.1 g/mol
InChI Key: BZJBHQKORVBUEN-UHFFFAOYSA-N
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Description

Lithium;3-methylpent-2-ene is an organolithium compound that features a lithium atom bonded to a 3-methylpent-2-ene molecule. Organolithium compounds are known for their reactivity and are widely used in organic synthesis as strong bases and nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-methylpent-2-ene typically involves the reaction of 3-methylpent-2-ene with an organolithium reagent. One common method is the reaction of 3-methylpent-2-ene with butyllithium in a non-polar solvent such as hexane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of organolithium reagents, which are highly reactive and require an inert atmosphere to prevent reactions with moisture or oxygen.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methylpent-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted alkenes or alkanes, depending on the electrophile used.

Scientific Research Applications

Lithium;3-methylpent-2-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;3-methylpent-2-ene involves the formation of a carbanion intermediate. The lithium atom stabilizes the negative charge on the carbon atom, making it highly nucleophilic. This nucleophilic carbanion can then attack electrophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;3-methylpent-1-ene
  • Lithium;2-methylpent-2-ene
  • Lithium;3-ethylpent-2-ene

Uniqueness

Lithium;3-methylpent-2-ene is unique due to its specific structure, which provides distinct reactivity compared to its isomers and analogs. The position of the methyl group and the double bond in the molecule influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

61107-38-8

Molecular Formula

C6H11Li

Molecular Weight

90.1 g/mol

IUPAC Name

lithium;3-methylpent-2-ene

InChI

InChI=1S/C6H11.Li/c1-4-6(3)5-2;/h4H,1,5H2,2-3H3;/q-1;+1

InChI Key

BZJBHQKORVBUEN-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCC(=C[CH2-])C

Origin of Product

United States

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